molecular formula C15H15F3N4 B1401815 [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311283-73-4

[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1401815
CAS RN: 1311283-73-4
M. Wt: 308.3 g/mol
InChI Key: FKLPPANBMLSXBP-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a chemical compound with the molecular formula C15H15F3N4. It has a molecular weight of 308.3 g/mol . This product is intended for research use only.

Scientific Research Applications

Antidiabetic Agent Development

This compound has been explored for its potential as an antidiabetic agent. The hydrazone linker in its structure is significant in the design of novel antidiabetic drugs. Compounds with this structure have been shown to exhibit potent anti-diabetic activity, potentially without the ulcerogenic toxicity and side effects such as weight gain associated with some current treatments .

Antimicrobial Studies

Hydrazone derivatives like this compound are known to possess antimicrobial properties. They have been used to synthesize transition metal complexes that demonstrate potential action against bacterial and fungal infections. This application is crucial in the development of new antimicrobial agents .

PPARγ Agonist Activity

The compound’s ability to act as a PPARγ agonist suggests its utility in improving hyperglycemia and hyperlipidemia. It can also reduce cardiovascular risk factors such as atherosclerosis and arterial hypertension, which are significant concerns in public health .

Cancer Research

In cancer research, targeting specific pathways like VEGF/VEGFR-2 is vital. Compounds with hydrazone linkers are being studied for their role in inhibiting these pathways, which could lead to the development of new anticancer therapies .

Rational Drug Design

The structural features of this compound, particularly the hydrazone linker, make it a valuable scaffold in rational drug design. Its ability to bind comfortably in the active site of certain receptors can be leveraged to create more effective and selective drugs .

Enzyme Function Modulation

Transition metal complexes derived from hydrazone compounds play a significant role in enzyme functions. This application is essential in understanding and manipulating biochemical pathways for therapeutic purposes .

Safety and Hazards

This compound is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety precautions. More specific safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

properties

IUPAC Name

6-[3-[(E)-hydrazinylidenemethyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4/c1-22(2)14-8-12(15(16,17)18)7-13(21-14)11-5-3-4-10(6-11)9-20-19/h3-9H,19H2,1-2H3/b20-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLPPANBMLSXBP-AWQFTUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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